

Predicted NMR Spectral Data for 5-Bromo-4-methoxypicolinonitrile

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Compound of Interest

Compound Name: **5-Bromo-4-methoxypicolinonitrile**

Cat. No.: **B1528941**

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The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **5-Bromo-4-methoxypicolinonitrile**. These predictions are derived from established substituent effects and analysis of the comparative compounds detailed in the subsequent section.

Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.45	Singlet	H-6
~7.10	Singlet	H-3
~4.05	Singlet	OCH_3

Predicted ^{13}C NMR Spectral Data (101 MHz, CDCl_3)

Predicted Chemical Shift (δ , ppm)	Assignment
~163.0	C-4 (ipso-OCH ₃)
~152.0	C-6
~135.0	C-2 (ipso-CN)
~116.0	CN
~115.0	C-3
~110.0	C-5 (ipso-Br)
~57.0	OCH ₃

Comparative Spectral Analysis: Building the Prediction

To substantiate our predictions for **5-Bromo-4-methoxypicolonitrile**, we will compare its expected spectral features with the known NMR data of key structural analogs. This comparative approach allows us to dissect the individual and collective contributions of each substituent.

Core Structure: 2-Cyanopyridine

The foundational structure is 2-cyanopyridine. Its ¹H NMR spectrum in CDCl₃ shows signals at δ 8.74, 7.88, 7.75, and 7.58 ppm.[1][2] The carbon spectrum features shifts at δ 151.0, 137.0, 133.3, 128.2, 126.8, and 117.0 ppm.[1] This provides a baseline for understanding the electronic landscape of the pyridine ring with a C-2 cyano group.

Analog 1: 5-Bromo-4-methyl-pyridine-2-carbonitrile

This compound is an excellent analog, differing only by a methyl group at C-4 instead of a methoxy group. While specific NMR data is not fully detailed in the search results, its synthesis is described, confirming its relevance.[3][4] The key difference is the electronic effect of a methyl group (weakly donating) versus a methoxy group (strongly donating through resonance, but inductively withdrawing). We anticipate the methoxy group in our target molecule will shield the ring protons more significantly than the methyl group in this analog.

Analog 2: 5-Bromo-2-chloro-4-methoxypyridine

This compound shares the 5-bromo and 4-methoxy substitution pattern. Its ^1H NMR spectrum shows two singlets for the pyridine ring protons at δ 8.34 and 6.84 ppm, with the methoxy protons at δ 3.97 ppm.^[5] This is highly instructive:

- The methoxy group at C-4 strongly shields the proton at C-3, pushing it significantly upfield (δ 6.84).
- The proton at C-6 (δ 8.34) is deshielded by the adjacent nitrogen and the electron-withdrawing chloro group at C-2.

For our target molecule, the cyano group at C-2 is also electron-withdrawing, similar to the chloro group. Therefore, we can expect the H-6 proton in **5-Bromo-4-methoxypicolinonitrile** to appear in a similar downfield region (~8.45 ppm), and the H-3 proton to be strongly shielded by the C-4 methoxy group (~7.10 ppm).

Analog 3: 5-Bromo-8-methoxyquinoline

While a quinoline, this molecule provides insight into the effect of a bromine atom positioned meta to a methoxy group on an aromatic ring. Its ^1H NMR spectrum shows the methoxy signal at δ 4.09 ppm.^[6] This supports our prediction of the methoxy chemical shift in the target compound.

In-Depth Spectral Interpretation

The predicted spectrum of **5-Bromo-4-methoxypicolinonitrile** is characterized by two singlets in the aromatic region and one singlet in the aliphatic region.

^1H NMR Spectrum Analysis:

- H-6 (~8.45 ppm): This proton is adjacent to the electronegative nitrogen atom and is deshielded, placing it furthest downfield. It appears as a singlet because its ortho neighbor (C-5) and meta neighbor (H-3) are four bonds away, resulting in negligible coupling.
- H-3 (~7.10 ppm): This proton is strongly shielded by the electron-donating resonance effect of the adjacent methoxy group at C-4, shifting it significantly upfield compared to an unsubstituted pyridine. It appears as a singlet due to the lack of adjacent protons.

- OCH_3 (~4.05 ppm): The methoxy protons appear as a sharp singlet in the typical region for aryl methyl ethers.[6]

^{13}C NMR Spectrum Analysis:

- Quaternary Carbons: The signals for C-2, C-4, and C-5 are quaternary and will likely be of lower intensity. C-4, attached to the highly electronegative oxygen, is predicted to be the most downfield carbon of the ring. C-5, attached to bromine, experiences a moderate shielding effect (the "heavy atom effect"). C-2, attached to the cyano group, is also significantly downfield.
- Cyano Carbon (CN): The nitrile carbon typically appears around 116-118 ppm.[1]
- Methine Carbons: C-6 and C-3 will show stronger signals. C-6, adjacent to the nitrogen, will be downfield, while C-3 will be shielded by the methoxy group.
- Methoxy Carbon (OCH_3): This signal is expected around δ 57.0 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.

Experimental Protocols

To validate the predicted data, the following experimental workflow is recommended.

Sample Preparation and NMR Acquisition

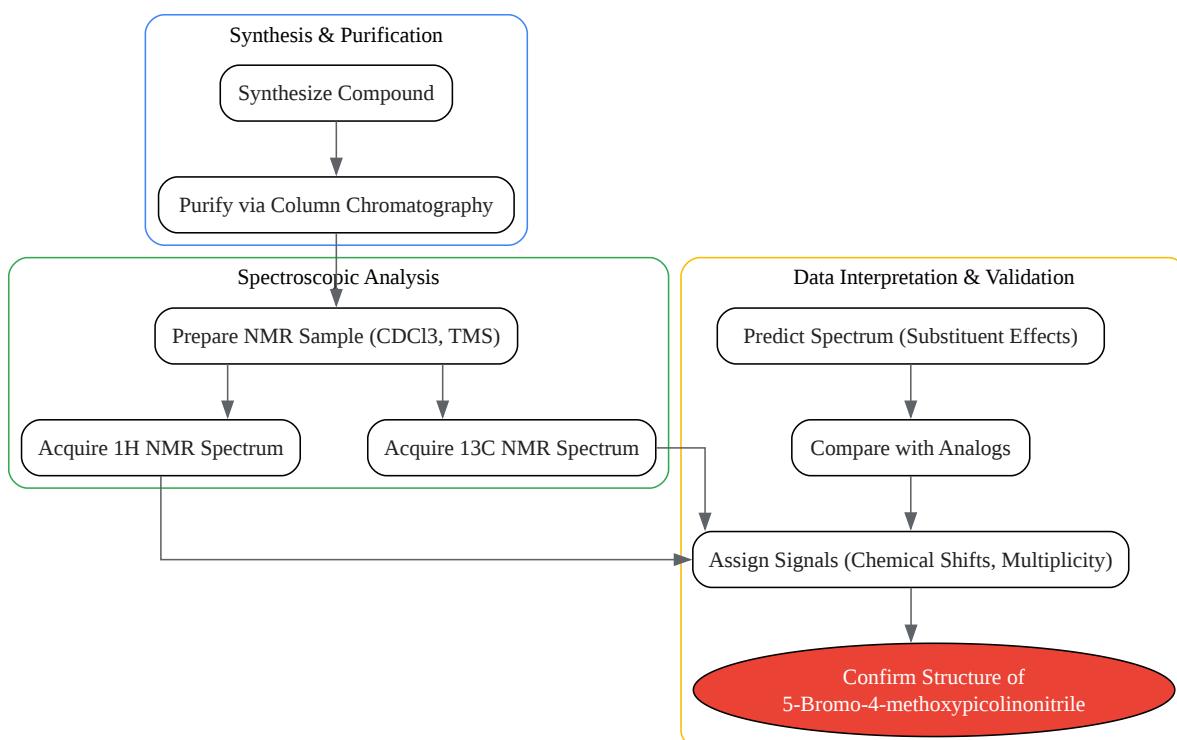
A standardized protocol ensures data reproducibility and quality.[7]

- Sample Preparation: Dissolve 5-10 mg of **5-Bromo-4-methoxypicolinonitrile** in approximately 0.6 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Angle: 30 degrees.
 - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: 101 MHz (corresponding to a 400 MHz ^1H instrument).
 - Technique: Proton-decoupled.
 - A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of **5-Bromo-4-methoxypicolinonitrile**.

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